1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[(pyridin-4-ylmethylamino)methyl]piperidin-2-one
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[(pyridin-4-ylmethylamino)methyl]piperidin-2-one is a complex organic compound that features a piperidinone core, substituted with a fluorophenyl group, a hydroxyl group, and a pyridinylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[(pyridin-4-ylmethylamino)methyl]piperidin-2-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Pyridinylmethylamino Group: This can be done through reductive amination, where a pyridinylmethylamine reacts with an aldehyde or ketone precursor in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[(pyridin-4-ylmethylamino)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the piperidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated fluorophenyl compounds, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[(pyridin-4-ylmethylamino)methyl]piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[(pyridin-4-ylmethylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-[(2R,3R)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2- { methyl}-6-oxo-3,4,5,6-tetrahydro-2H-1,5-benzoxazocin-8-yl]urea: Similar in structure but with different functional groups.
2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine: Shares the fluorophenyl and pyridinyl groups but has a different core structure.
Uniqueness: 1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[(pyridin-4-ylmethylamino)methyl]piperidin-2-one is unique due to its specific combination of functional groups and its piperidinone core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-hydroxy-3-[(pyridin-4-ylmethylamino)methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-17-4-2-16(3-5-17)13-23-11-1-8-19(25,18(23)24)14-22-12-15-6-9-21-10-7-15/h2-7,9-10,22,25H,1,8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZGDRDHBCPNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=C(C=C2)F)(CNCC3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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